![molecular formula C19H19N3O2 B7696685 N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]pentanamide](/img/structure/B7696685.png)
N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]pentanamide
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Overview
Description
N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]pentanamide is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]pentanamide typically involves the formation of the 1,2,4-oxadiazole ring followed by the attachment of the phenyl and pentanamide groups. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization of reaction conditions is crucial in industrial settings to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]pentanamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-inflammatory and anticancer agent.
Materials Science: The unique structure of the oxadiazole ring makes this compound useful in the development of new materials with specific electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, providing a versatile scaffold for chemical modifications.
Mechanism of Action
The mechanism of action of N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]pentanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes like caspases, which are involved in apoptosis (programmed cell death). The compound can also modulate signaling pathways such as the NF-κB pathway, which plays a role in inflammation and immune responses .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds like 3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Benzoxazole Derivatives: These compounds have a similar heterocyclic structure but with different heteroatoms, resulting in distinct reactivity and applications.
Uniqueness
N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]pentanamide is unique due to its specific combination of the oxadiazole ring with phenyl and pentanamide groups. This unique structure imparts specific properties, such as enhanced stability and specific biological activity, making it a valuable compound in various research fields .
Properties
IUPAC Name |
N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-2-3-9-17(23)20-16-12-10-15(11-13-16)19-21-18(22-24-19)14-7-5-4-6-8-14/h4-8,10-13H,2-3,9H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTQEHZROBCTQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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